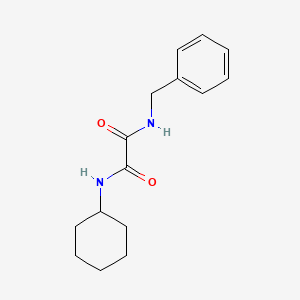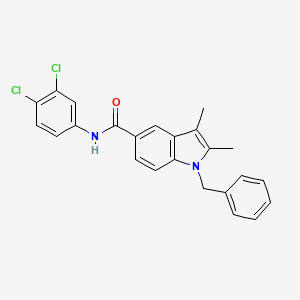
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride
Overview
Description
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is commonly used as a tracer in biological and medical studies. The compound is also known as DiOC2(3) and has a molecular weight of 536.06 g/mol.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride involves the binding of the compound to the cell membrane. The compound is taken up by the cell membrane and accumulates in the cytoplasm. The compound is then transported to the mitochondria, where it binds to the mitochondrial membrane. The binding of the compound to the mitochondrial membrane results in the depolarization of the membrane potential, which leads to the release of cytochrome c and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride include the induction of apoptosis, the inhibition of cell proliferation, and the disruption of mitochondrial function. The compound has also been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride in lab experiments include its high sensitivity and specificity for detecting changes in mitochondrial function and cell viability. The compound is also relatively easy to use and is widely available. However, the limitations of using the compound include its potential toxicity to cells and the need for specialized equipment to detect its fluorescence.
Future Directions
There are several future directions for research involving 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride. One direction is to investigate the potential use of the compound as a diagnostic tool for detecting mitochondrial dysfunction in various diseases. Another direction is to study the effects of the compound on different cell types and to investigate its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to optimize the use of the compound in lab experiments and to develop new methods for detecting its fluorescence.
Scientific Research Applications
The chemical compound 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride has various applications in scientific research. It is commonly used as a fluorescent probe to study the properties of biological membranes. The compound is also used to study the mechanism of action of various drugs and to investigate the effects of environmental toxins on cells.
properties
IUPAC Name |
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)12-13-24-20(23)17-11-7-10-16-18(17)14-8-5-6-9-15(14)19(16)22;/h5-11,19,22H,3-4,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYSSYFNIXBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-9H-fluorene-4-carboxylic acid 2-diethylamino-ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4651261.png)
![5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4651272.png)
![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide](/img/structure/B4651304.png)

![6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4651319.png)
![N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4651324.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)
![4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4651355.png)

